4-Methylindoline
Overview
Description
4-Methylindoline is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Reactors and Organic Reactions
4-Methylindoline has been studied in the context of electrochemical reactors, particularly in the electrochemical reduction of N-nitroso-2-methylindoline to N-amino-2-methylindoline. This process involves examining the influence of parameters such as temperature and reactant concentration on the selectivity and yield of the product, highlighting the compound's role in complex chemical reactions coupled with electrochemical processes (Weise et al., 1986).
Synthesis and Antiviral Activity
This compound derivatives, such as arylated methylisatins, have been synthesized and evaluated for their antiviral activity, particularly against HIV-1 and HIV-2. These compounds, including 4-(4-Acetylphenyl)-7-chloro-1-methylindoline-2,3-dione, have shown significant activity in inhibiting viral replication in cell-based assays (Hamdy et al., 2015).
Biodegradation Studies
This compound has been a subject of biodegradation studies, where its breakdown by soil bacteria under aerobic conditions was investigated. This research is crucial for understanding the environmental impact of this compound and related compounds, particularly in contexts like coal gasification and wood treatment processes (Sutton et al., 1996).
Heterocyclic Derivatives and Antihypertensive Drugs
Research has been conducted on the synthesis of new heterocyclic derivatives from 1-amino-2-methylindoline, a precursor used in antihypertension drugs. This work involves characterizing new products formed in reactions and proposing mechanisms based on various analytical techniques (Peyrot et al., 2001).
Enantioselective Annulation in Pharmaceutical Research
This compound derivatives have been synthesized using enantioselective annulation methods, providing optically active compounds with potential pharmaceutical applications. Such synthesis methods are significant for producing conformationally constrained cyclic tryptophan derivatives (Wu et al., 2016).
Safety and Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in the synthesis and application of 4-Methylindoline and its derivatives.
Mechanism of Action
Target of Action
4-Methylindoline, like other indole derivatives, is known to interact with multiple receptors . . Indole derivatives have been found to bind with high affinity to various receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The exact pathways and downstream effects influenced by this compound would need further investigation.
Pharmacokinetics
Indoline structures are known to interact with the amino acid residues of proteins in a hydrophobic manner, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds, increasing their water solubility and decreasing their lipid solubility . These properties could potentially impact the bioavailability of this compound.
Result of Action
Indole derivatives are known to possess various biological activities, which could potentially result in a wide range of effects .
Action Environment
The synthesis of indole derivatives is known to be influenced by various factors, including environmental conditions .
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-4,10H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRIUSPUGCAPHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC2=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977698 | |
Record name | 4-Methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-16-1 | |
Record name | 4-Methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.